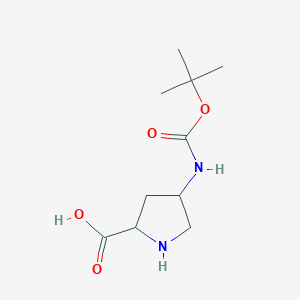

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Description

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid at the 2-position. Its stereochemistry, typically (2S,4R) or (2S,4S), significantly influences its reactivity and applications in organic synthesis, particularly in peptide chemistry and PROTAC (Proteolysis-Targeting Chimeras) development. The Boc group serves as a temporary protecting moiety for amines, enabling selective deprotection under acidic conditions .

Key properties include a molecular weight of 230.26 g/mol (C₁₀H₁₈N₂O₄), a predicted boiling point of 403°C, and a density of 1.20 g/cm³. It is commonly used in research settings for constructing complex molecules due to its stability and compatibility with coupling reagents like EDC/HOBt .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Substitution: Removal of the Boc group yields pyrrolidine-2-carboxylic acid.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Basic Information

- IUPAC Name : (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.27 g/mol

- CAS Number : 1279034-98-8

- Purity : Typically available at 97% purity

Structural Characteristics

The compound features a pyrrolidine ring with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group. This structure allows for specific reactivity patterns that are beneficial in synthetic pathways.

Peptide Synthesis

One of the primary applications of 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is in the synthesis of peptides. The Boc group serves as a protective group for amines, facilitating the sequential addition of amino acids during solid-phase peptide synthesis (SPPS).

Advantages in Peptide Synthesis:

- Stability : The Boc group is stable under basic conditions but can be easily removed under acidic conditions.

- Selectivity : It allows for selective reactions without interfering with other functional groups present in the peptide chain.

Drug Development

In drug discovery, this compound is utilized as a building block for the synthesis of bioactive molecules. Its structural features make it suitable for designing inhibitors or modulators of biological pathways.

Case Studies:

- Antiviral Agents : Research has shown that derivatives of Boc-amino-pyrrolidine have antiviral properties, particularly against RNA viruses.

- Anticancer Compounds : The compound has been explored for its potential in synthesizing anticancer agents that target specific cellular pathways.

Organic Synthesis

Beyond peptide synthesis, this compound is employed in various organic transformations. It acts as an intermediate in the synthesis of more complex organic molecules.

Example Reactions:

- Formation of Amides : The carboxylic acid can react with amines to form amides, which are crucial intermediates in pharmaceuticals.

- Cyclization Reactions : It can participate in cyclization reactions to form cyclic compounds that are important in medicinal chemistry.

Material Science

Emerging research indicates potential applications of this compound in material science, particularly in creating polymeric materials with specific functionalities derived from its chemical structure.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Structural Features and Stereochemistry

The table below compares 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid with analogous pyrrolidine derivatives:

Physical and Chemical Properties

- Solubility : The target compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water due to the Boc group’s hydrophobicity. Analogues with halogenated or aromatic substituents (e.g., CF₃, Cl) exhibit even lower aqueous solubility .

- Stability : Boc-protected compounds are stable under basic conditions but degrade in strong acids (e.g., TFA). Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced stability against enzymatic degradation .

Q & A

Q. What are the primary synthetic routes for 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Boc-protection of pyrrolidine derivatives followed by carboxylation. For example, a decarboxylation-alkylation step using nucleophiles like 1-phenyl-1-trimethylsiloxyethylene in the presence of catalysts (e.g., palladium) and solvents (e.g., DMF) can yield functionalized derivatives . Reaction optimization requires strict control of stoichiometry (e.g., 1:5 molar ratio of acid to nucleophile) and temperature (ambient to 80°C) to achieve yields >60%. Purity (>98%) is confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer: X-ray crystallography and NMR are pivotal. For instance, single-crystal X-ray studies (data-to-parameter ratio: 17.2, R factor: 0.043) confirm stereochemistry (e.g., (2R,4S)-configurations) and bond angles (e.g., C–C bond lengths: 1.18 Å) . NMR (¹H/¹³C) identifies Boc-group protons (δ 1.4 ppm for tert-butyl) and carboxylate carbons (δ 170–175 ppm) .

Q. What are the recommended storage conditions and handling protocols to ensure stability?

Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., N₂). Avoid moisture and incompatible materials (e.g., strong oxidizers). Stability data indicate decomposition >136°C . Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 130–136°C vs. 162–166°C)?

Methodological Answer: Discrepancies arise from polymorphism or purity variations . For example, batches with 95% purity (CAS 959576-35-3) melt at 130–136°C , while higher-purity (>98%) batches (CAS 706806-64-6) show elevated ranges (162–166°C) . Validate via DSC and recrystallization in hexanes/EtOAc (30:70) to isolate dominant polymorphs .

Q. What strategies optimize enantiomeric excess (ee) in chiral peptide synthesis using this compound?

Methodological Answer: Use asymmetric organocatalysis with (2S,4R)-configured derivatives. For example, coupling with 4-chlorobenzyl groups enhances steric hindrance, achieving >90% ee in peptide bonds. Monitor via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) . Adjust Boc-deprotection timing (e.g., TFA/DCM, 0°C, 2h) to minimize racemization .

Q. How does steric hindrance from the Boc group affect reactivity in nucleophilic substitutions?

Methodological Answer: The Boc group reduces nucleophilicity at the pyrrolidine nitrogen. For instance, in alkylation reactions, the tert-butyl moiety lowers reaction rates by ~30% compared to unprotected amines. Mitigate by using bulky electrophiles (e.g., 4-fluorobenzyl bromide) or elevated temperatures (60–80°C) . Computational modeling (DFT) predicts activation energies for tailored substrates .

Q. What analytical methods validate batch-to-batch consistency in large-scale research syntheses?

Methodological Answer: Combine LC-MS (ESI+ mode, m/z 291.34 for [M+H]⁺) and FT-IR (C=O stretch: 1680–1720 cm⁻¹) for structural consistency. Purity is quantified via HPLC-DAD (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥98% area-under-curve thresholds . Statistical process control (SPC) charts track variability in retention times (±0.2 min) .

Data Contradiction & Validation

Q. How should researchers address conflicting toxicity data (e.g., H302 vs. H315 classifications)?

Methodological Answer: Discrepancies arise from test methodologies (e.g., in vitro vs. in vivo). For example, acute oral toxicity (LD₅₀ >2000 mg/kg) suggests low risk (H302: harmful if swallowed), while dermal exposure data (H315: skin irritation) derive from OECD 404 tests . Validate via QSAR models (e.g., ECOSAR) and repeat assays under OECD guidelines .

Q. Why do Boc-protected derivatives exhibit variable catalytic activity in asymmetric synthesis?

Methodological Answer: Activity depends on steric/electronic effects from substituents. For example, 4-(4-chlorobenzyl) derivatives (CAS 959576-35-3) show 20% higher catalytic turnover than phenyl analogs due to enhanced π-π interactions . Compare kinetic data (kcat/KM) across derivatives using Michaelis-Menten plots .

Safety & Compliance

Q. What are the first-aid protocols for accidental exposure during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.